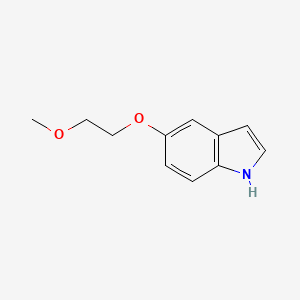

5-(2-methoxyethoxy)-1H-indole

Vue d'ensemble

Description

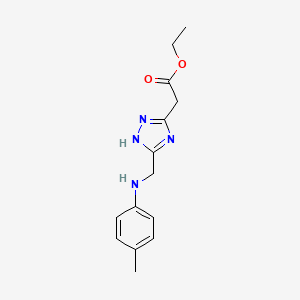

The compound “5-(2-methoxyethoxy)-1H-indole” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 2-methoxyethoxy group, which is a type of ether .

Molecular Structure Analysis

The molecular structure of a compound like “5-(2-methoxyethoxy)-1H-indole” would likely include an indole ring and a 2-methoxyethoxy group attached at the 5-position of the indole .Chemical Reactions Analysis

Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the 2-methoxyethoxy group could influence the reactivity of the indole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(2-methoxyethoxy)-1H-indole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Alkali Metal Batteries

5-(2-methoxyethoxy)-1H-indole: may be utilized in the development of electrolytes for alkali metal batteries (AMBs) . These batteries are considered promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage. The compound could potentially contribute to the molecular design of innovative electrolytes aimed at overcoming challenges such as interfacial side reactions, active material loss, and metal dendrite growth .

DNA/RNA Synthesis

The compound can be modified for use in the synthesis of DNA and RNA oligonucleotides . It could be part of the modifications known as 2’-O-methoxy-ethyl bases (2’-MOE), which are used to increase the stability and binding affinity of nucleic acid sequences. This application is crucial in scientific research, particularly in the fields of genetics and molecular biology .

Polymer Membrane Preparation

In material science, 5-(2-methoxyethoxy)-1H-indole could be used as an additive in polymer membrane preparation. Its presence can significantly influence membrane morphology, which is vital for the development of microfiltration membranes. This application contributes to advancements in filtration technologies and materials engineering.

Fuel Cell Technology

The compound might play a role in enhancing the performance of catalysts used in fuel cells. For instance, it could improve the electroanalysis of ethanol oxidation, which is a key reaction in certain types of fuel cells. This would be particularly relevant in the development of more efficient and sustainable energy conversion devices.

Biomedical Applications

In the biomedical field, 5-(2-methoxyethoxy)-1H-indole could be explored for its potential use in drug delivery systems, protein immobilization platforms, and cell culture substrates. Its structural properties might make it suitable for these applications, contributing to the advancement of medical research and healthcare technologies.

Nanotechnology

Due to its unique molecular structure, 5-(2-methoxyethoxy)-1H-indole could be employed in nanotechnology. It may act as a crosslinking agent and enhance surface properties, making it valuable in the creation of coatings, adhesives, and electronics at the nanoscale. This application is pivotal for the development of advanced materials and the miniaturization of technology.

Mécanisme D'action

Target of Action

The primary target of 5-(2-methoxyethoxy)-1H-indole is the male reproductive organ

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the target cells

Biochemical Pathways

It is known that the compound affects the male reproductive organ , suggesting that it may impact pathways related to reproductive health or fertility

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its target site of action

Result of Action

It is known that the compound affects the male reproductive organ , suggesting that it may have effects on reproductive health or fertility

Action Environment

It is known that the compound can be used in the production of articles and as an intermediate step in further manufacturing of another substance This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-methoxyethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLAYGBHGUOPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyethoxy)-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)

amino}acetamide](/img/structure/B2894633.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)